2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
Description
This compound is a structurally complex molecule featuring a fused thiazolo[3,2-a]pyrimidinone core substituted with methyl groups at positions 6 and 7, and a 5-oxo moiety. The acetamide side chain is linked to a 4-methylthiazole ring bearing a 2-fluorophenyl substituent. Such hybrid heterocyclic systems are often associated with diverse bioactivities, including antimicrobial, anti-inflammatory, or kinase inhibitory properties, depending on substituent patterns .
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S2/c1-11-12(2)25-21-26(20(11)28)14(10-29-21)8-18(27)23-9-17-13(3)24-19(30-17)15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDDFQWZLDICQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=C(N=C(S3)C4=CC=CC=C4F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a novel heterocyclic compound that integrates a thiazolo-pyrimidine core with a thiazole derivative. This unique structure suggests potential biological activity due to the presence of multiple functional groups that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 412.5 g/mol. Its structural components include a thiazolo[3,2-a]pyrimidine framework, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1421509-25-2 |
Biological Activities
Research indicates that compounds with similar structures have demonstrated a variety of biological activities, including:
- Antimicrobial Activity :
-
Anticancer Activity :
- Preliminary studies suggest potential anticancer effects through inhibition of cell proliferation in various cancer cell lines. For instance, molecular docking studies indicated interactions with key proteins involved in cancer progression, such as EGFR tyrosine kinase . In vitro assays using human colon cancer (HT29) and prostate cancer (DU145) cell lines showed promising results, indicating that this compound may inhibit cancer cell growth effectively .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds akin to the one :
- Antibacterial Studies :
- Anticancer Mechanisms :
-
In Vivo Studies :
- While most findings are currently based on in vitro assays, future research should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to related molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The target compound’s thiazolo[3,2-a]pyrimidinone core distinguishes it from analogs like the thiazolo[4,5-d]pyrimidine-thione in and the oxazolidinone in oxadixyl . These variations impact electronic properties and binding affinities. The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ethoxyphenyl in ) .
The 4-methylthiazole moiety in the target compound introduces steric and electronic effects absent in pharmacopeial derivatives with tetrahydropyrimidinyl groups .
Bioactivity Implications: Oxadixyl’s fungicidal activity highlights the role of acetamide-linked heterocycles in agrochemical design . The target compound’s fluorophenyl group may confer selectivity toward eukaryotic targets (e.g., kinases or receptors).
Research Findings and Gaps
- Synthetic Feasibility : The compound’s complexity necessitates advanced methods like stereolithographic 3D printing (as in ) for precise microenvironment modulation during bioactivity testing .
- Unresolved Questions: No direct data exists on its pharmacokinetics, toxicity, or target specificity. Comparative studies with ’s thione analog could elucidate sulfur’s role in bioactivity .
- Agrochemical vs. Pharmaceutical Potential: Structural parallels to oxadixyl (fungicide) and pharmacopeial candidates suggest dual applicability, but empirical validation is critical .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction progress be monitored effectively?
- Methodology :
- Synthetic Route : Adapt protocols from structurally analogous thiazolo-pyrimidine derivatives. For example, refluxing intermediates (e.g., chloroacetyl chloride with aminothiazole precursors in triethylamine) under inert conditions, followed by recrystallization .
- Monitoring : Use thin-layer chromatography (TLC) with polar/non-polar solvent systems (e.g., pet-ether/ethyl acetate) to track intermediates. Confirm completion via disappearance of starting material spots .
- Purification : Recrystallize from solvent mixtures (e.g., DMF/acetic acid) to isolate high-purity crystals, validated by melting point analysis and HPLC (>95% purity) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology :
- Spectroscopy : Combine H/C NMR to confirm substituent positions (e.g., fluorophenyl and methyl groups). Compare chemical shifts with analogous thiazolo-pyrimidine systems .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configurations in thiazole rings) using single-crystal diffraction data, as demonstrated for similar ethyl carboxylate derivatives .
- Mass Spectrometry : Validate molecular weight via high-resolution ESI-MS, ensuring no fragmentation or isotopic anomalies .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for scaled synthesis?
- Methodology :
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to predict energy barriers for key steps like ring closure or fluorophenyl coupling. Tools like Gaussian or ORCA are recommended .
- Condition Screening : Apply ICReDD’s feedback-loop framework: Combine computational predictions (e.g., solvent polarity effects) with high-throughput experimentation to narrow optimal temperatures, catalysts, and stoichiometries .
- Example : For analogous dithiazole syntheses, computational screening reduced optimization time by 40% by identifying acetone/water as ideal solvent systems .
Q. What strategies resolve contradictions between predicted and observed bioactivity data?
- Methodology :
- Target Validation : Cross-validate in vitro assays (e.g., kinase inhibition) with molecular docking simulations. For example, use AutoDock Vina to model interactions with ATP-binding pockets, adjusting for fluorine’s electronegativity .
- Data Triangulation : Reconcile discrepancies (e.g., low IC but poor in vivo efficacy) by assessing metabolic stability via liver microsome assays or plasma protein binding studies .
- Case Study : Thiazolo-pyrimidine derivatives showed enhanced anticancer activity when combined with pyrimidine rings, but contradictory cytotoxicity arose from off-target effects—resolved via transcriptome profiling .
Q. How to design a robust SAR study for this compound’s thiazolo-pyrimidine core?
- Methodology :
- Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., replacing 2-fluorophenyl with chlorophenyl or adjusting methyl groups). Use parallel synthesis techniques to accelerate library generation .
- Bioactivity Mapping : Test analogs against a panel of targets (e.g., antimicrobial, anticancer) using standardized protocols (CLSI guidelines for MIC determination). Correlate substituent electronegativity/steric effects with activity trends .
- Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to quantify substituent contributions, as seen in triazolo-pyrimidine SAR studies .
Data Contradiction Analysis
Q. How to address inconsistencies in spectral data during structural elucidation?
- Methodology :
- Multi-Technique Crosscheck : If NMR suggests a methyl group at C7 but X-ray shows C6 substitution, re-examine coupling constants (e.g., for vicinal protons) and NOE effects to reassign positions .
- Isotopic Labeling : Introduce C or F labels at suspected positions to confirm assignments via distinctive splitting patterns .
- Case Study : A 2022 study resolved conflicting H NMR signals in thiazolo-pyrimidines by synthesizing deuterated analogs, confirming ring tautomerism .
Experimental Design
Q. What in vivo models are appropriate for evaluating neuroprotective activity?
- Methodology :
- Model Selection : Use MPTP-induced Parkinson’s disease models in rodents to assess dopamine neuron preservation. Validate via behavioral tests (rotarod) and immunohistochemistry .
- Dosing Strategy : Optimize bioavailability by formulating the compound as a PEGylated nanoparticle, enhancing blood-brain barrier penetration .
- Endpoint Analysis : Quantify glial activation (GFAP/Iba1 markers) and oxidative stress (SOD, MDA levels) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
